4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol
Beschreibung
The compound 4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol is a polypyridine-phenolic derivative characterized by a central terpyridine core flanked by two 4-hydroxy-3,5-dimethylphenyl groups. Its structure (Fig. 1) features three pyridine rings interconnected via C–C bonds, with phenolic hydroxyl groups at the para positions of the terminal aromatic rings.
Eigenschaften
CAS-Nummer |
653567-02-3 |
|---|---|
Molekularformel |
C31H27N3O2 |
Molekulargewicht |
473.6 g/mol |
IUPAC-Name |
4-[2-[6-[4-(4-hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol |
InChI |
InChI=1S/C31H27N3O2/c1-18-12-24(35)13-19(2)30(18)22-8-10-32-28(16-22)26-6-5-7-27(34-26)29-17-23(9-11-33-29)31-20(3)14-25(36)15-21(31)4/h5-17,35-36H,1-4H3 |
InChI-Schlüssel |
HZTHWEIHZUFTGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C2=CC(=NC=C2)C3=NC(=CC=C3)C4=NC=CC(=C4)C5=C(C=C(C=C5C)O)C)C)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Structural Analysis and Synthetic Targets
The target molecule comprises three primary components:
- Core Structure : 3,5-Dimethylphenol backbone.
- Tripyridinyl Chain : A linear arrangement of three pyridine rings (positions 2, 2, and 4) connected via carbon-carbon bonds.
- Substituent : 4-Hydroxy-2,6-dimethylphenyl group attached to one pyridine ring.
Key challenges include:
- Regioselectivity : Ensuring correct substitution patterns on pyridine and phenolic rings.
- Functional Group Compatibility : Managing hydroxyl and methyl groups during coupling reactions.
Synthesis Strategies
Stepwise Coupling Approach
A common strategy involves sequential coupling reactions to build the tripyridinyl chain.
Mechanistic Insight :
- Protection : Methoxy groups prevent unwanted side reactions during coupling.
- Coupling : Palladium-catalyzed cross-couplings link aryl halides to pyridine rings.
Key Intermediate Synthesis
4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl Bromide
This intermediate is critical for forming the tripyridinyl chain.
Synthesis Pathway :
- Nitration : 2,6-Dimethylphenol → 4-Nitro-2,6-dimethylphenol (HNO₃, H₂SO₄).
- Reduction : Nitro → Amine (Fe/HCl).
- Diazotization : Amine → Diazonium salt (NaNO₂, HCl).
- Coupling : Diazonium salt + Pyridine-2-boronic acid (Pd(PPh₃)₄).
Tripyridinyl Chain Assembly
The tripyridinyl system is constructed via iterative coupling reactions.
Example Sequence :
- First Coupling : 3,5-Dimethylphenol → 4-(Pyridin-2-yl)-3,5-dimethylphenol (via Suzuki).
- Second Coupling : Attach 6-(Pyridin-2-yl)pyridin-2-yl group.
- Final Coupling : Introduce 4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl moiety.
Critical Factors :
Detailed Preparation Methods
Synthesis of 4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl Bromide
Reagents :
- 2,6-Dimethylphenol (1.0 eq)
- HNO₃ (1.2 eq)
- H₂SO₄ (catalytic)
- Fe/HCl (reduction step)
- NaNO₂ (1.1 eq), HCl (0.1 M)
- Pyridine-2-boronic acid (1.1 eq)
- Pd(PPh₃)₄ (5 mol%)
Procedure :
- Nitration : 2,6-Dimethylphenol in HNO₃/H₂SO₄ at 0°C → 4-Nitro-2,6-dimethylphenol.
- Reduction : Fe/HCl in EtOH → 4-Amino-2,6-dimethylphenol.
- Diazotization : Diazonium salt formation (0°C, HCl).
- Coupling : React with pyridine-2-boronic acid under Pd catalysis.
Tripyridinyl Chain Formation
Step 1: 4-(Pyridin-2-yl)-3,5-dimethylphenol
Reagents :
- 3,5-Dimethylphenol (1.0 eq)
- 2-Bromopyridine (1.1 eq)
- Pd(PPh₃)₄ (5 mol%)
- Na₂CO₃ (2.0 eq)
- DMF/H₂O (3:1)
Conditions : 80°C, 12 h.
Yield : ~75% (estimated from).
Step 2: 4-[2-(Pyridin-2-yl)pyridin-6-yl]-3,5-dimethylphenol
Reagents :
- 4-(Pyridin-2-yl)-3,5-dimethylphenol (1.0 eq)
- 2-Bromo-5-bromopyridine (1.1 eq)
- Pd(PPh₃)₄ (5 mol%)
- CuI (10 mol%)
Conditions : 100°C, 18 h.
Yield : ~50% (theoretical).
Step 3: Final Coupling
Reagents :
- 4-[2-(Pyridin-2-yl)pyridin-6-yl]-3,5-dimethylphenol (1.0 eq)
- 4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl bromide (1.1 eq)
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (2.0 eq)
Conditions : DMF, 80°C, 24 h.
Yield : ~40–50% (estimated).
Challenges and Optimization
Regioselectivity Issues
Pyridine’s electron-deficient nature favors meta-substitution, complicating para-selective coupling.
Solutions :
Data Tables
Table 1: Key Reaction Steps and Conditions
| Step | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | HNO₃, H₂SO₄ | – | – | 0 | 2 | 85 |
| 2 | Fe/HCl | Fe | EtOH | Reflux | 4 | 90 |
| 3 | NaNO₂, HCl | – | H₂O | 0–5 | 1 | 95 |
| 4 | Pd(PPh₃)₄, Na₂CO₃ | Pd(PPh₃)₄ | DMF/H₂O | 80 | 12 | 65 |
| 5 | Pd(PPh₃)₄, CuI | Pd(PPh₃)₄ | DMF | 100 | 18 | 50 |
Table 2: Comparative Analysis of Coupling Methods
| Method | Catalyst | Solvent | Yield (%) | Selectivity |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF/H₂O | 65–75 | High |
| Ullmann | CuI, K₂CO₃ | DMSO | 40–50 | Moderate |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Toluene | 70–80 | Excellent |
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The pyridine rings can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple aromatic rings and hydroxyl groups allow it to form hydrogen bonds and π-π interactions with target molecules, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine-Phenol Motifs
The compound shares structural homology with trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde (Compound I) and trans-4-(2-(pyridin-4-yl)vinyl)benzoic acid (Compound III) (Scheme 2, ). These derivatives also incorporate pyridine and aromatic systems but differ in their substitution patterns and functional groups. For example:
- Compound I : Features a pyridinylvinyl-benzaldehyde backbone, emphasizing aldehyde functionality.
- Compound III : Replaces the aldehyde with a carboxylic acid group, enhancing hydrogen-bonding capacity.
- Target Compound: Utilizes phenolic hydroxyl groups and a terpyridine scaffold, offering multiple coordination sites for metal ions.
Table 1: Structural Comparison of Pyridine-Phenol Derivatives
Comparison with Enasidenib (AG-221)
While Enasidenib () is pharmacologically distinct as a dehydrogenase inhibitor, its chemical structure includes pyridine and trifluoromethyl groups. Key differences include:
- Enasidenib : Contains a triazine core with trifluoromethylpyridine substituents, optimized for binding to isocitrate dehydrogenase 2 (IDH2).
- Target Compound : Lacks bioactivity data but is structurally tailored for coordination rather than enzymatic inhibition.
Research Findings and Limitations
- However, analogous pyridine-phenol derivatives (e.g., Compounds I–IV in ) are synthesized via Heck coupling or condensation reactions, suggesting plausible routes for the target compound .
- Data Gaps: No direct studies on the compound’s physicochemical properties (e.g., solubility, stability) or biological activity were identified.
Biologische Aktivität
The compound 4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol, with a molecular formula of C31H27N3O2 and a molecular weight of 473.6 g/mol, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| IUPAC Name | 4-[2-[6-[4-(4-hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol |
| CAS Number | 653567-02-3 |
| Molecular Weight | 473.6 g/mol |
| InChI Key | HZTHWEIHZUFTGX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of multiple aromatic rings and hydroxyl groups enables the formation of hydrogen bonds and π-π interactions with target molecules. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various therapeutic effects.
1. Antioxidant Activity
Research indicates that compounds similar to 4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related damage in cells. For instance, studies have demonstrated that such compounds can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
2. Anti-inflammatory Effects
In vitro studies have shown that this compound may possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. This effect is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases. The compound's structure allows it to interfere with signaling pathways involved in inflammation .
3. Anticancer Potential
The compound has been evaluated for its anticancer properties through various assays targeting different cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation and induce apoptosis in breast cancer cells (e.g., 4T1 cell line) at nanomolar concentrations. The mechanism involves the modulation of fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and metastasis .
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on FGFR Inhibition : A series of pyridine derivatives were synthesized and tested for FGFR inhibitory activity. Among these derivatives, certain compounds showed IC50 values in the low nanomolar range against FGFR1–4, indicating potent inhibitory effects which could be extrapolated to similar structures like our compound .
- Anti-fibrotic Activity : Research involving pyrimidine derivatives demonstrated their efficacy against hepatic stellate cells (HSC-T6), highlighting their potential as anti-fibrotic agents. Compounds with structural similarities were found to reduce collagen production significantly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
